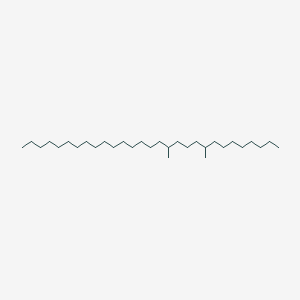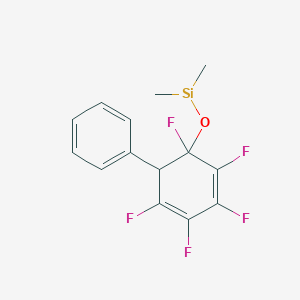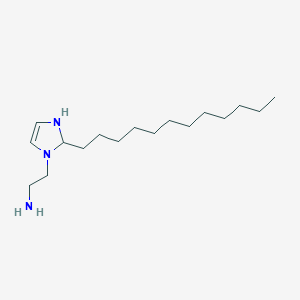
2-(2-Dodecyl-2,3-dihydro-1H-imidazol-1-yl)ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Dodecyl-2,3-dihydro-1H-imidazol-1-yl)ethan-1-amine is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant synthon in the development of new drugs and other applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Dodecyl-2,3-dihydro-1H-imidazol-1-yl)ethan-1-amine can be achieved through various methods. One common method involves the reaction of dodecylamine with glyoxal and ammonia, followed by cyclization to form the imidazole ring. The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol, under reflux conditions.
Another method involves the use of alpha-halo ketones and primary amines. In this case, dodecylamine reacts with an alpha-halo ketone, followed by cyclization to form the imidazole ring. The reaction conditions may include the use of a base, such as sodium hydroxide, and a suitable solvent, such as methanol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above. The process may include additional steps for purification, such as recrystallization or chromatography, to obtain the desired product in high purity.
化学反应分析
Types of Reactions
2-(2-Dodecyl-2,3-dihydro-1H-imidazol-1-yl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazoline derivatives.
Substitution: The compound can undergo substitution reactions at the nitrogen atoms or the carbon atoms of the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out in aqueous or organic solvents under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. The reactions are usually performed in anhydrous solvents, such as tetrahydrofuran or diethyl ether.
Substitution: Substitution reactions often involve the use of alkyl halides or acyl chlorides. The reactions are typically carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Imidazoline derivatives.
Substitution: Alkylated or acylated imidazole derivatives.
科学研究应用
2-(2-Dodecyl-2,3-dihydro-1H-imidazol-1-yl)ethan-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of surfactants and corrosion inhibitors.
作用机制
The mechanism of action of 2-(2-Dodecyl-2,3-dihydro-1H-imidazol-1-yl)ethan-1-amine involves its interaction with various molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression. The dodecyl chain can enhance the compound’s lipophilicity, allowing it to interact with cell membranes and exert its effects.
相似化合物的比较
2-(2-Dodecyl-2,3-dihydro-1H-imidazol-1-yl)ethan-1-amine can be compared with other imidazole derivatives, such as:
1H-Imidazole, 2-heptadecyl-4,5-dihydro-: Similar structure but with a longer alkyl chain.
2-(1H-Imidazol-2-yl)ethan-1-amine: Lacks the dodecyl chain, resulting in different lipophilicity and biological activity.
2-(2-Chloroquinolin-3-yl)methylene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl: Contains additional functional groups, leading to different chemical and biological properties.
The uniqueness of this compound lies in its combination of the imidazole ring and the dodecyl chain, which imparts specific chemical and biological properties that are not observed in other similar compounds.
属性
CAS 编号 |
65319-66-6 |
|---|---|
分子式 |
C17H35N3 |
分子量 |
281.5 g/mol |
IUPAC 名称 |
2-(2-dodecyl-1,2-dihydroimidazol-3-yl)ethanamine |
InChI |
InChI=1S/C17H35N3/c1-2-3-4-5-6-7-8-9-10-11-12-17-19-14-16-20(17)15-13-18/h14,16-17,19H,2-13,15,18H2,1H3 |
InChI 键 |
BJVSOVCGRUTWJR-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCC1NC=CN1CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![{1-[(Propan-2-yl)sulfanyl]ethyl}benzene](/img/structure/B14472612.png)
![4,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14472621.png)

![2-[(E)-(4-Bromophenyl)diazenyl]propane-2-peroxol](/img/structure/B14472632.png)
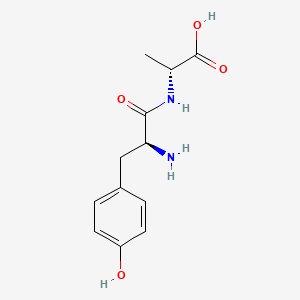
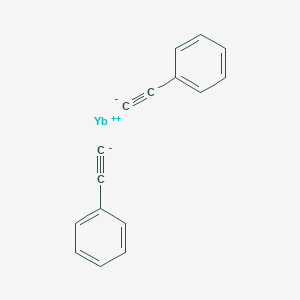
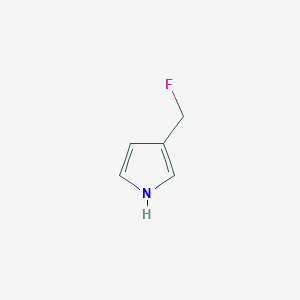
![Bis(4-benzylphenyl) [1,1'-biphenyl]-4-yl phosphite](/img/structure/B14472663.png)
